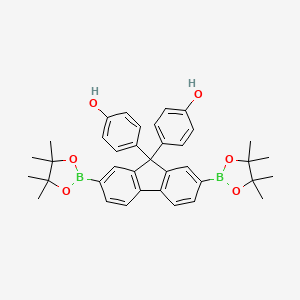
4,4'-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is a complex organic compound that features a fluorene core substituted with two boronate ester groups and two phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol typically involves the following steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a series of Friedel-Crafts alkylation reactions.
Introduction of Boronate Ester Groups: The boronate ester groups are introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a dibromo-fluorene derivative with bis(pinacolato)diboron in the presence of a palladium catalyst.
Attachment of Phenol Groups: The phenol groups are introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The phenol groups can undergo oxidation to form quinones.
Reduction: The boronate ester groups can be reduced to form boronic acids.
Substitution: The phenol groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products:
Oxidation: Quinones.
Reduction: Boronic acids.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Materials Science: Employed in the synthesis of novel polymers and copolymers for advanced materials with unique mechanical and electrical properties.
Biological Research: Investigated for its potential use in bioimaging and biosensing applications due to its fluorescent properties.
Medicinal Chemistry: Explored for its potential as a building block in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol is primarily related to its ability to participate in electron transfer processes. The boronate ester groups facilitate the formation of stable boron-oxygen bonds, which can interact with various molecular targets. The phenol groups can form hydrogen bonds and participate in redox reactions, further enhancing the compound’s reactivity and functionality.
Comparison with Similar Compounds
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dihexylfluorene
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
Comparison:
- Structural Differences: While similar in having boronate ester groups, the core structures differ, leading to variations in electronic properties and reactivity.
- Unique Properties: The presence of phenol groups in 4,4’-(2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-9,9-diyl)diphenol provides additional sites for hydrogen bonding and redox reactions, making it more versatile in certain applications.
Properties
Molecular Formula |
C37H40B2O6 |
|---|---|
Molecular Weight |
602.3 g/mol |
IUPAC Name |
4-[9-(4-hydroxyphenyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)fluoren-9-yl]phenol |
InChI |
InChI=1S/C37H40B2O6/c1-33(2)34(3,4)43-38(42-33)25-13-19-29-30-20-14-26(39-44-35(5,6)36(7,8)45-39)22-32(30)37(31(29)21-25,23-9-15-27(40)16-10-23)24-11-17-28(41)18-12-24/h9-22,40-41H,1-8H3 |
InChI Key |
NFKGHTNAQQMHLB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C3(C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)C=C(C=C4)B7OC(C(O7)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















